2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide
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Overview
Description
2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide is an organic compound with a complex structure that includes a phenoxy group, a phenylacetamide moiety, and various substituents
Mechanism of Action
Future Directions
Preparation Methods
The synthesis of 2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the phenoxy and phenylacetamide components. The synthetic route may include the following steps:
Formation of the Phenoxy Component: This involves the reaction of 3-methyl-4-propan-2-ylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid.
Amidation Reaction: The phenoxyacetic acid is then reacted with aniline (phenylamine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond, resulting in this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy moiety is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide can be compared with similar compounds such as:
2-(3-methyl-4-propan-2-ylphenoxy)propanoic acid: This compound has a similar phenoxy structure but differs in the presence of a carboxylic acid group instead of the amide group.
2-(3-methyl-4-propan-2-ylphenoxy)acetic acid: Similar to the above compound but with an acetic acid moiety.
N-phenylacetamide: Lacks the phenoxy group but shares the phenylacetamide structure.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)17-10-9-16(11-14(17)3)21-12-18(20)19-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBILMQYQHIZKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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